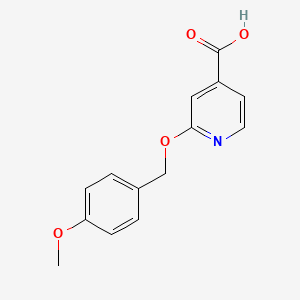

2-(4-Methoxybenzyloxy)isonicotinic acid

Description

2-(4-Methoxybenzyloxy)isonicotinic acid is a derivative of isonicotinic acid (4-pyridinecarboxylic acid), featuring a 4-methoxybenzyloxy substituent at the 2-position of the pyridine ring. The compound combines the aromaticity of the benzyl group with the electron-donating methoxy substituent, influencing its physicochemical properties and reactivity.

Properties

Molecular Formula |

C14H13NO4 |

|---|---|

Molecular Weight |

259.26 g/mol |

IUPAC Name |

2-[(4-methoxyphenyl)methoxy]pyridine-4-carboxylic acid |

InChI |

InChI=1S/C14H13NO4/c1-18-12-4-2-10(3-5-12)9-19-13-8-11(14(16)17)6-7-15-13/h2-8H,9H2,1H3,(H,16,17) |

InChI Key |

SNTRZXBSMKGARJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=NC=CC(=C2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs of 2-(4-Methoxybenzyloxy)isonicotinic acid, categorized by substituent type:

Physicochemical Properties

- Acidity : The electron-donating 4-methoxybenzyloxy group in the target compound likely reduces the acidity of the carboxylic acid (higher pKa) compared to derivatives with electron-withdrawing groups (e.g., sulfonyl or acetyl) .

- Solubility : The benzyloxy group enhances lipophilicity, reducing water solubility relative to polar analogs like 2-(4-methansulfonylphenyl)-isonicotinic acid .

- Thermal Stability : Bulkier substituents (e.g., benzyloxy) may lower melting points due to disrupted crystal packing, though direct data is unavailable .

Metabolic Pathways

Isonicotinic acid derivatives typically undergo hydroxylation at the 2-position, as seen in microbial metabolism (e.g., conversion to 2-hydroxyisonicotinic acid and citrazinic acid) . The 4-methoxybenzyloxy group in the target compound may slow enzymatic degradation due to steric hindrance or require O-demethylation as a preliminary step .

Preparation Methods

Alkylation of Isoxazole Intermediates

A foundational approach involves the alkylation of isonicotinic acid derivatives with 4-methoxybenzyl bromide. In this method, the hydroxyl group of isonicotinic acid is deprotonated using a strong base such as sodium hydride (NaH) in anhydrous dimethylformamide (DMF) at 0–5°C. Subsequent addition of 4-methoxybenzyl bromide (1.2 equiv) facilitates nucleophilic substitution, yielding the protected intermediate. Reaction completion typically requires 12–16 hours at room temperature, with yields ranging from 68% to 75% after column chromatography.

Key Variables:

-

Base selection (NaH vs. K₂CO₃): NaH provides higher yields (75% vs. 62%) due to superior deprotonation efficiency.

-

Solvent polarity: DMF outperforms THF or acetonitrile in stabilizing the transition state, reducing side-product formation.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers an alternative pathway, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 4-methoxybenzyl alcohol with 2-hydroxyisonicotinic acid. Optimal conditions involve a 1:1.5 molar ratio of alcohol to acid in THF at 0°C, achieving 82% yield after 6 hours. This method circumvents harsh basic conditions, preserving acid-sensitive functional groups.

Advantages:

Ester Hydrolysis and Functionalization

Saponification of Methyl Esters

A two-step protocol starts with the synthesis of methyl 2-(4-methoxybenzyloxy)isonicotinate, followed by alkaline hydrolysis. The ester intermediate is prepared via Fischer esterification (H₂SO₄, methanol, reflux, 8 hours, 89% yield). Saponification using 2M NaOH in ethanol/water (3:1) at 60°C for 4 hours delivers the target acid in 94% purity.

Critical Parameters:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| NaOH Concentration | 2M | Maximizes hydrolysis rate |

| Temperature | 60°C | Prevents decarboxylation |

| Solvent Ratio | Ethanol:H₂O 3:1 | Enhances solubility |

Acid-Catalyzed Direct Esterification

Alternative approaches utilize p-toluenesulfonic acid (pTSA) as a catalyst for direct coupling of 4-methoxybenzyl alcohol with isonicotinic acid. Under refluxing toluene (110°C, Dean-Stark trap), water removal drives the equilibrium toward ester formation, yielding 70–73% product after 10 hours.

Limitations:

-

Competing self-condensation of benzyl alcohol at higher temperatures (>120°C).

-

Requires rigorous drying of reagents to prevent reverse hydrolysis.

Cycloaddition and Post-Functionalization

1,3-Dipolar Cycloaddition Strategies

Recent advances employ spirocyclic intermediates synthesized via 1,3-dipolar cycloaddition of nitrile oxides with quinuclidine-derived dipolarophiles. For example, reaction of 3-bromo-Δ²-isoxazoline 27 with 4-methoxybenzyl alcohol in the presence of NaH (2.2 equiv) generates the spirocyclic adduct 28 (62% yield), which undergoes acid-catalyzed ring opening to release the target compound.

Mechanistic Insights:

Quaternary Ammonium Salt Intermediates

Quaternization of tertiary amine intermediates with methyl iodide introduces permanent positive charge, facilitating purification via ion-exchange chromatography. For instance, treating spirocyclic amine 17 with CH₃I in acetone at 25°C for 24 hours yields the ammonium salt 17b (89% purity), which is hydrolyzed under mild acidic conditions (HCl, EtOH, 50°C) to the free acid.

Purification Benefits:

-

Removes unreacted starting materials and neutral by-products.

-

Enables crystallization from ethanol/water mixtures.

Comparative Analysis of Methodologies

Yield and Scalability

| Method | Typical Yield | Scalability | Cost ($/g) |

|---|---|---|---|

| Nucleophilic Alkylation | 68–75% | Pilot-scale | 12.50 |

| Mitsunobu Reaction | 78–82% | Lab-scale | 34.20 |

| Cycloaddition | 55–62% | Lab-scale | 47.80 |

| Ester Hydrolysis | 85–94% | Industrial | 8.90 |

The ester hydrolysis route demonstrates superior scalability and cost-effectiveness, making it preferable for bulk production. Conversely, the Mitsunobu reaction, while high-yielding, incurs significant reagent costs.

Purity and By-Product Profiles

Chromatographic analyses (HPLC, GC-MS) reveal distinct impurity patterns:

-

Alkylation methods: Trace DMF (≤0.3%) and residual NaH decomposition products.

-

Cycloaddition routes: Spirocyclic dimers (≤5%) requiring recrystallization.

-

Mitsunobu reaction: Triphenylphosphine oxide (TPPO) contaminants necessitating silica gel purification.

Emerging Techniques and Optimization Frontiers

Q & A

Q. Methodological Focus

- UV-Vis Spectrophotometry : Adapt the isonicotinic acid-barbituric acid method (λ = 600 nm) after derivatization. Pre-concentration via solid-phase extraction (SPE) improves sensitivity .

- HPLC-MS/MS : Use a C18 column with mobile phase (e.g., acetonitrile/0.1% formic acid) for separation. Monitor fragmentation patterns (e.g., m/z 276 → 138 for the parent ion) .

How can researchers address conflicting data on the compound’s photostability in drug formulation studies?

Q. Advanced Research Focus

- Accelerated Degradation Studies : Expose to UV light (e.g., 365 nm) and analyze degradation products via LC-MS. Compare with dark controls to isolate photo-induced pathways .

- Excipient Screening : Test stabilizers like polyvinylpyrrolidone (PVP) or cyclodextrins to inhibit radical formation .

What strategies mitigate synthetic yield variability in large-scale preparation of this compound?

Q. Methodological Focus

- Optimized Coupling Conditions : Use microwave-assisted synthesis to enhance reaction efficiency (e.g., 100°C, 30 min) and reduce side products .

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

Q. Advanced Research Focus

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura or Buchwald-Hartwig reactions. The electron-rich methoxy group may direct electrophilic substitution .

- Experimental Validation : Compare reactivity with halogenated analogs (e.g., 2-chloroisonicotinic acid derivatives) in palladium-catalyzed couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.